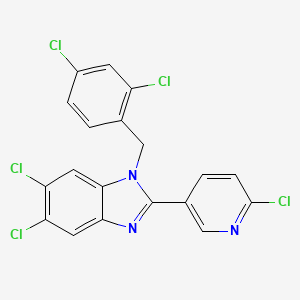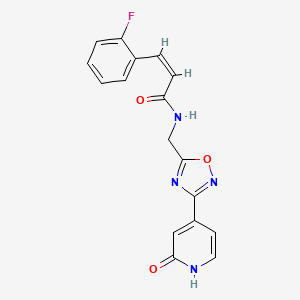![molecular formula C18H18BrNO4 B2917049 Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate CAS No. 338750-63-3](/img/structure/B2917049.png)
Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves two steps from acetic acid. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate consists of a phenoxy group attached to an acetate moiety. The presence of bromine and methoxy groups contributes to its unique properties. Refer to the 2D and 3D representations for a visual depiction .
Applications De Recherche Scientifique
Synthesis Process and Application
Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate has been synthesized through a series of steps including nitrosation, methylation, bromination, and cyclization, starting from ethyl acetoacetate as raw material. This compound shows the potential for improvement in synthesis processes, leading to a simplified operation procedure and reduced production costs. Its application spans across various fields including materials science and organic synthesis, where its yield was reported to be 70.8% (L. Jing, 2003).
Crystal and Molecular Structure
The crystal and molecular structures of related compounds have been extensively studied, providing insights into their stability and reactivity. For instance, single crystal X-ray diffraction data has been used to report the structures of compounds similar to Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate, highlighting their potential applications in the development of new materials with specific optical or electronic properties (M. Kaur et al., 2012).
Antimicrobial and Antiviral Activities
Compounds with structures closely related to this compound have been synthesized and tested for their biological activities, including antimicrobial and antiviral effects. For example, ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates exhibited notable antihypertensive and anti-inflammatory activities, suggesting a potential for pharmacological applications (R. Chikhale et al., 2009).
Reaction Mechanisms and Chemical Properties
The reaction mechanisms and chemical properties of similar ethyl acetate derivatives have been a subject of study, providing valuable information on their reactivity and potential applications in organic synthesis. For instance, the cleavage of carbon–oxygen single bonds in reactions involving aryl ethyl acetals and ethylmagnesium bromide in diethyl ether has been kinetically studied, revealing insights into their nucleophilic character (P. Beltrame et al., 1976).
Marine Derived Compounds and Natural Product Synthesis
The isolation and structural elucidation of compounds from marine sources, including those structurally similar to this compound, have contributed to the understanding of natural products' chemistry and their potential applications in drug discovery and development (Hong-Hua Wu et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving glucocorticoid metabolism .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to changes in cellular processes, depending on its targets and the nature of its interactions with them .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
ethyl 2-[4-bromo-2-methoxy-6-(phenyliminomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-17(21)12-24-18-13(9-14(19)10-16(18)22-2)11-20-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAONYJWQMTZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2916970.png)
![2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B2916971.png)
![6-Chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916972.png)

![4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2916974.png)

![3-oxo-N-(pyridin-2-ylmethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916980.png)

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2916983.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2916984.png)


